molecular formula C8H15N3 B1530686 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1235436-69-7

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B1530686
M. Wt: 153.22 g/mol
InChI Key: OVXRHTHFNVESCH-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine , also known by its chemical formula C8H15N3 , is a heterocyclic compound. It features a pyrazole ring with two methyl groups at positions 3 and 5, attached to a propylamine side chain. This compound exhibits interesting pharmacological properties and has been studied for potential therapeutic applications.



Synthesis Analysis

The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine involves several steps. While I don’t have specific synthetic procedures for this compound, researchers typically employ methods such as condensation reactions, cyclizations, and functional group transformations. Further exploration of the literature would provide detailed synthetic routes.



Molecular Structure Analysis

The molecular structure of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine consists of the following components:



  • Pyrazole Ring : The central pyrazole ring contains nitrogen atoms at positions 1 and 3, along with the two methyl groups.

  • Propylamine Side Chain : The propylamine group is attached to the pyrazole ring, providing the compound’s basic character.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The amino group can undergo nucleophilic substitution reactions.

  • Acid-Base Reactions : The basic nitrogen atom can react with acids.

  • Functional Group Transformations : Researchers may modify the compound to introduce additional functional groups.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 153.22 g/mol.

  • Melting Point : Varies based on crystalline form.

  • Solubility : Soluble in polar solvents (e.g., water, methanol).

  • Stability : Stable under standard conditions.


Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyrans

  • Research highlights the significance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, in organic chemistry and pharmacology. Organocatalysts are used for three-component condensation processes involving dimedone, aldehydes, and malononitrile, emphasizing green chemistry principles (H. Kiyani, 2018).

Pyrazole Heterocycles in Medicinal Chemistry

  • Pyrazole heterocycles are identified as pharmacophores due to their extensive biological activities, such as anticancer, analgesic, and anti-inflammatory properties. Their synthesis involves condensation and cyclization steps, highlighting their role in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).

Pyrazoline Derivatives for Anticancer Applications

  • The study of pyrazoline derivatives, known for their anticancer activities, emphasizes the potential of these compounds in pharmaceutical research. Pyrazolines, being electron-rich nitrogen carriers, show significant biological effects, encouraging further exploration for anticancer applications (Pushkar Kumar Ray et al., 2022).

Amine-Functionalized Sorbents for PFAS Removal

  • Amine-containing sorbents offer alternative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, demonstrating the environmental applications of amine-functionalized materials in treating water contaminants (M. Ateia et al., 2019).

Pyrazoline Chemistry in Heterocyclic Synthesis

  • The reactivity of pyrazoline derivatives for synthesizing a wide range of heterocyclic compounds, including anticancer agents, showcases their versatility and potential in drug discovery and development (M. A. Gomaa & H. Ali, 2020).

Safety And Hazards


  • Toxicity : Assessments of toxicity are essential. Animal studies and in vitro experiments are needed.

  • Handling Precautions : Proper lab safety protocols should be followed during handling.

  • Environmental Impact : Consider its environmental fate and potential ecological effects.


Future Directions

Future research on 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

  • Structure-Activity Relationships : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications12345.


properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-11(2)10-7/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRHTHFNVESCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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